Isorhamnetin

描述

准备方法

合成路线和反应条件: 异鼠李素可以通过植物中的苯丙烷途径合成,该途径由紫外线辐射等环境压力触发 。 此外,已经描述了一种合成经济有效的异鼠李素合成方法,该方法使用槲皮素作为前体 。 酶槲皮素3-O-甲基转移酶使用S-腺苷甲硫氨酸和槲皮素生成S-腺苷同型半胱氨酸和异鼠李素 .

工业生产方法: 异鼠李素的工业生产主要涉及植物提取。 酶辅助超临界流体萃取是用于从仙人掌(仙人掌属植物)等来源中提取异鼠李素的方法之一 .

化学反应分析

反应类型: 异鼠李素经历各种化学反应,包括:

常见试剂和条件:

氧化: 常见的试剂包括过氧化氢和其他氧化剂。

还原: 可以使用硼氢化钠等还原剂。

取代: S-腺苷甲硫氨酸用于甲基化过程.

主要形成的产品:

氧化: 主要产物是异鼠李素的氧化衍生物。

还原: 异鼠李素的还原形式。

取代: 异鼠李素本身是槲皮素甲基化的产物.

科学研究应用

Antitumor Potential

Isorhamnetin has shown promising results in cancer research, particularly regarding its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

- Lung Cancer : Research indicates that this compound inhibits the growth and metastasis of A549 lung cancer cells by reducing the activity of matrix metalloproteinases (MMP-2/MMP-9) and interfering with the epithelial-mesenchymal transition (EMT) process via the PI3K/AKT/ERK signaling pathway. This suggests its potential as a therapeutic agent for lung cancer treatment .

- Melanoma : A study demonstrated that this compound induces apoptosis in B16F10 melanoma cells through the PI3K/Akt and NF-κB pathways. In vivo experiments further confirmed its efficacy in inhibiting tumor growth, highlighting its potential as a treatment for malignant melanoma .

- Gastric Cancer : this compound modulates the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, leading to apoptosis in gastric cancer cells. This mechanism positions this compound as a candidate for gastric cancer therapy .

Anti-Obesity Effects

This compound exhibits anti-obesity properties by reducing adipogenesis and improving metabolic health.

- Mechanisms : Studies have shown that this compound reduces fat cell differentiation at concentrations of 10 μM or higher, mediated through PPAR-γ and Wnt signaling pathways. Its effects on adipocyte differentiation suggest a role in obesity prevention and management .

- Clinical Implications : Although limited rodent studies exist, this compound has demonstrated improvements in glycemic control, indicating its potential as an adjunctive treatment for obesity-related metabolic disorders .

Anti-Diabetic Properties

This compound has been investigated for its effects on diabetes and related complications.

- Mechanisms of Action : It helps lower glucose levels, ameliorates oxidative stress, and reduces inflammation associated with diabetes. The compound modulates lipid metabolism and adipocyte differentiation, contributing to its anti-diabetic effects .

- Comparative Studies : Research comparing this compound with quercetin (a metabolite) indicates that this compound may offer unique benefits in managing diabetes-related disorders .

Cardiovascular Protection

This compound has been recognized for its cardiovascular protective effects.

- Mechanisms : It exerts cardioprotective effects through antioxidant activity, modulation of inflammatory responses, and regulation of endothelial function. These mechanisms are crucial for preventing cardiovascular diseases .

Other Pharmacological Activities

Beyond cancer, obesity, and diabetes, this compound displays a range of other pharmacological activities:

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB .

- Antioxidant Activity : The compound's antioxidant properties contribute to cellular protection against oxidative stress, which plays a role in various chronic diseases .

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antitumor | Inhibition of cell proliferation and induction of apoptosis | Effective against lung cancer, melanoma, gastric cancer |

| Anti-obesity | Reduction of adipogenesis via PPAR-γ and Wnt pathways | Improves metabolic health; potential adjunct therapy |

| Anti-diabetic | Lowers glucose levels; modulates lipid metabolism | Reduces diabetes-related disorders |

| Cardiovascular protection | Antioxidant activity; modulation of inflammatory responses | Prevents cardiovascular diseases |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduces inflammation |

作用机制

异鼠李素通过各种分子靶点和途径发挥其作用:

抗氧化活性: 它清除自由基并减少氧化应激.

抗炎活性: 异鼠李素抑制促炎细胞因子的产生和介质.

抗菌活性: 它破坏微生物细胞膜并抑制微生物生长.

心血管保护: 异鼠李素降低血脂,保护内皮细胞并预防血栓形成.

黄嘌呤氧化酶抑制: 它抑制黄嘌呤氧化酶,降低尿酸水平并保护肾功能.

相似化合物的比较

异鼠李素与其他黄酮类化合物如槲皮素、山奈酚和杨梅素相似。 它因其在3'位的甲基化而独一无二,这增强了它的生物活性 .

类似化合物:

槲皮素: 异鼠李素的前体,以其抗氧化特性而闻名.

山奈酚: 另一种黄酮醇,具有类似的抗氧化和抗炎作用。

杨梅素: 一种黄酮类化合物,具有强大的抗氧化和抗癌特性。

异鼠李素因其增强的生物利用度和特定的分子靶点而脱颖而出,使其成为各种科学和工业应用中的一种有价值的化合物。

生物活性

Isorhamnetin is a naturally occurring flavonoid, primarily derived from various medicinal plants. It is a methylated derivative of quercetin and has gained attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

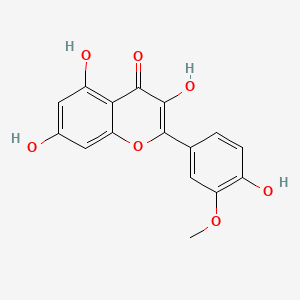

Chemical Structure and Sources

This compound's chemical structure is characterized by the presence of hydroxyl and methoxy groups, which contribute to its biological properties. It is commonly found in:

- Fruits : Sea buckthorn, apples

- Vegetables : Onions, leeks

- Herbs : Ginkgo biloba, various medicinal plants

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, effectively scavenging free radicals such as DPPH and ABTS radicals. This activity helps in reducing oxidative stress, which is linked to various chronic diseases.

2. Anti-Inflammatory Effects

This compound has been shown to modulate inflammatory responses by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6.

| Study | Findings |

|---|---|

| Kim et al. (2011) | Reported that this compound significantly reduced COX-2 expression in cancer cells . |

| Kuti (2004) | Found that this compound inhibited nitric oxide production in vitro . |

3. Anticancer Properties

Numerous studies have documented the anticancer effects of this compound across various cancer cell lines.

- Mechanisms : this compound induces apoptosis, inhibits cell proliferation, and disrupts cell cycle progression.

4. Cardiovascular Benefits

This compound has been associated with cardiovascular protection through its antioxidant effects and ability to modulate lipid metabolism.

5. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits, particularly against neurodegenerative diseases like Alzheimer's.

Case Study 1: Skin Cancer Prevention

A study investigated the effect of this compound on skin cancer prevention through its inhibition of EGF-induced neoplastic transformation in JB6 cells. The results demonstrated a marked reduction in cell colony formation without affecting cell viability, indicating its potential for skin cancer prevention .

Case Study 2: Diabetes Management

In a clinical setting, this compound was evaluated for its effects on diabetes-related complications. It was found to lower blood glucose levels and improve lipid profiles in diabetic rats, showcasing its therapeutic potential for managing diabetes .

属性

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQSVPBOUDKVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197379 | |

| Record name | 3-Methylquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isorhamnetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-19-3 | |

| Record name | Isorhamnetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylquercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhamnetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Methylquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHAMNETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07X3IB4R4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isorhamnetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

311 - 314 °C | |

| Record name | Isorhamnetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。